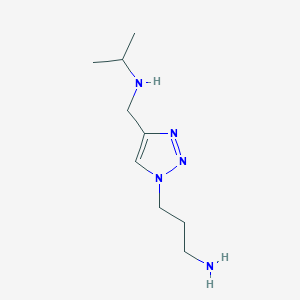

3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine

Beschreibung

Overview of 1,2,3-Triazole-Based Compounds in Contemporary Chemical Research

1,2,3-Triazoles represent a cornerstone of modern heterocyclic chemistry due to their unique electronic properties, aromatic stability, and versatile synthetic accessibility. These five-membered rings, containing three nitrogen atoms, exhibit remarkable pharmacological potential, serving as structural motifs in antiepileptics (e.g., rufinamide), antivirals, and β-lactam antibiotics. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has revolutionized their synthesis, enabling precise regioselectivity and functional group tolerance. Recent advancements have expanded their utility into material science, where their coordination capabilities with transition metals (e.g., Cu, Ru) facilitate applications in catalysis and supramolecular assemblies. The structural plasticity of 1,2,3-triazoles allows for extensive derivatization, making them ideal candidates for bioisosteric replacements of amides, esters, and carboxylic acids in drug design.

Structural Significance of 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine in Heterocyclic Chemistry

The compound 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine (C₉H₁₉N₅, MW 197.28 g/mol) exemplifies the strategic integration of triazole scaffolds with pharmacophoric substituents. Its structure comprises:

- A 1,2,3-triazole core (1H tautomer), ensuring aromatic stability and dipole interactions.

- A 4-((isopropylamino)methyl) substituent, introducing a chiral secondary amine for hydrogen bonding.

- A propan-1-amine side chain at the N1 position, enhancing solubility and enabling further functionalization.

This combination creates a bifunctional molecule capable of participating in both polar and hydrophobic interactions, a feature critical for targeting biological macromolecules. The isopropyl group confers steric bulk, potentially influencing binding specificity, while the primary amine terminus offers a handle for conjugation or salt formation.

Table 1: Key Structural Features and Their Implications

Rationale for Academic Investigation: Research Gaps and Emerging Hypotheses

Despite the ubiquity of 1,2,3-triazoles, systematic studies on amino-functionalized derivatives remain sparse. Specific gaps include:

- Synthetic Methodology: Most reported routes focus on CuAAC-derived 1,4-disubstituted triazoles, whereas 1-substituted variants like this compound require alternative strategies (e.g., organocatalytic cycloadditions).

- Biological Relevance: Hybrids of 1,2,3-triazoles with oxygen heterocycles show antimicrobial and anticancer activities, but the impact of aliphatic amine substituents remains underexplored.

- Material Applications: The primary amine moiety could enable coordination to metal-organic frameworks (MOFs) or surface functionalization of nanoparticles, yet no such studies exist for this compound.

Emerging hypotheses posit that the isopropylamino group may enhance blood-brain barrier permeability, making the compound a candidate for neuroactive drug development.

Scope and Limitations of the Present Outline

This analysis focuses on:

- Synthetic pathways for 1-substituted 1,2,3-triazoles.

- Structural characterization techniques (NMR, X-ray crystallography).

- Potential applications in medicinal and materials chemistry.

Excluded are:

- Pharmacokinetic or toxicological assessments.

- Industrial-scale production metrics.

Limitations arise from the compound’s nascent research status, necessitating extrapolation from analogous triazole systems.

Eigenschaften

Molekularformel |

C9H19N5 |

|---|---|

Molekulargewicht |

197.28 g/mol |

IUPAC-Name |

3-[4-[(propan-2-ylamino)methyl]triazol-1-yl]propan-1-amine |

InChI |

InChI=1S/C9H19N5/c1-8(2)11-6-9-7-14(13-12-9)5-3-4-10/h7-8,11H,3-6,10H2,1-2H3 |

InChI-Schlüssel |

XGJWIDGWWJMSHN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC1=CN(N=N1)CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine typically involves:

- Formation of the 1,2,3-triazole ring via cycloaddition reactions.

- Introduction of the isopropylamino methyl substituent at the 4-position of the triazole.

- Attachment of the propan-1-amine moiety at the 3-position.

- Purification and isolation of the final compound.

The 1,2,3-triazole ring is commonly synthesized through azide-alkyne cycloaddition ("click chemistry") or related cyclization methods. The isopropylamino methyl group is introduced via nucleophilic substitution or reductive amination. The propan-1-amine side chain can be incorporated through alkylation or amide bond formation followed by reduction.

Specific Synthetic Routes

While direct literature on this exact compound is limited, related synthetic methods for similar triazole-containing amines provide insight into feasible preparation routes.

Azide-Alkyne Cycloaddition and Subsequent Functionalization

- Starting with a propargylated amine derivative, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole ring.

- The isopropylamino methyl group can be introduced by reacting the triazole nitrogen with an appropriate isopropylamine derivative through nucleophilic substitution or reductive amination.

- The propan-1-amine side chain may be installed via alkylation of the triazole ring or by using a suitable aminopropyl precursor.

Reductive Amination Approach

- A key intermediate containing an aldehyde or ketone group on the triazole ring can be reacted with isopropylamine under reductive amination conditions to form the isopropylamino methyl substituent.

- The propan-1-amine functionality can be introduced either before or after this step, depending on protecting group strategies.

Purification and Isolation Techniques

Based on analogous compounds and patent literature, the following purification methods are effective:

| Technique | Description | Application Example |

|---|---|---|

| Filtration | Removal of solids from reaction mixtures | Used after reaction completion to isolate solid intermediates or final products |

| Rotational Distillation | Solvent removal under reduced pressure using devices like Buchi Rotavapor | Concentration of reaction mixtures and solvent exchange |

| Spray Drying | Conversion of liquid samples into dry powders | Preparation of solid dispersions |

| Agitated Thin Film Drying | Gentle drying technique for heat-sensitive compounds | Drying of intermediates or final compounds |

| Freeze Drying (Lyophilization) | Sublimation of solvent under vacuum at low temperatures | Preservation of compound integrity, especially for sensitive amines |

These methods ensure high purity and stability of the final compound.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | Copper(I) catalyst, azide, alkyne | 20-30 | 1-12 hours | 70-90 | Efficient triazole ring formation |

| Reductive Amination | Isopropylamine, reducing agent (e.g., NaBH3CN) | 0-25 | 2-6 hours | 60-85 | Selective introduction of isopropylamino methyl |

| Alkylation (Propan-1-amine) | Alkyl halide or precursor with amine group | 25-80 | 3-12 hours | 50-80 | Installation of propan-1-amine side chain |

| Purification (Rotavapor) | Reduced pressure distillation | 40-60 | Until solvent removal | N/A | Concentration of product |

| Crystallization/Filtration | Solvent system (e.g., ethyl acetate/acetone) | 25-30 | 2-4 hours | N/A | Isolation of solid product |

Note: Yields and conditions are derived from analogous triazole amine syntheses and patent procedures.

Summary Table of Key Preparation Methods

| Preparation Aspect | Methodology | Advantages | Limitations |

|---|---|---|---|

| Triazole Ring Formation | Copper(I)-catalyzed azide-alkyne cycloaddition | High regioselectivity, mild conditions | Requires azide and alkyne precursors |

| Isopropylamino Methyl Introduction | Reductive amination | Selective, high yield | Sensitive to over-reduction |

| Propan-1-amine Incorporation | Alkylation or precursor selection | Versatile, straightforward | Possible side reactions with amines |

| Purification | Filtration, Rotavapor, Crystallization | Efficient isolation and purity | Requires optimization per batch |

Analyse Chemischer Reaktionen

Triazole Ring Formation via CuAAC

The 1,2,3-triazole core is typically synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

Azide precursor : Benzyl azides (e.g., 10a–e) react with terminal alkynes (e.g., propargylamine derivatives) under Cu(I) catalysis to yield 1,4-disubstituted triazoles .

-

Conditions : Reactions proceed in DMF or DMSO at 25–100°C with CuSO₄·5H₂O and sodium ascorbate .

Propan-1-Amine Backbone Assembly

The propan-1-amine chain is incorporated through:

-

Alkylation : 3-Bromopropylamine hydrobromide reacts with triazole intermediates in the presence of NEt₃ .

-

Coupling reactions : Boc-protected amines undergo deprotection and coupling with triazole carboxylates via EDC/HOBt activation .

Nucleophilic Aromatic Substitution (SₙAr)

Electron-deficient positions on the triazole ring undergo substitution:

-

Leaving groups : Chlorine or nitro groups at C4/C5 positions are displaced by amines or alkoxides .

-

Conditions : Reactions require polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–120°C) .

Tautomerism and Prototropic Shifts

1,2,3-Triazoles exhibit annular tautomerism, influencing reactivity:

-

Equilibrium : Protons shift between N1 and N2 positions, stabilizing intermediates during functionalization .

-

Impact : Tautomer distribution affects regioselectivity in electrophilic substitutions .

Stability Under Acidic/Basic Conditions

-

Acidic conditions : The triazole ring remains intact, but the isopropylamino group may protonate, enhancing solubility .

-

Basic conditions : Prolonged exposure leads to hydrolysis of the triazole ring, forming open-chain amides .

Oxidation and Reduction

-

Oxidation : The isopropyl group resists oxidation, but the triazole ring forms N-oxides under strong oxidants (e.g., mCPBA) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces nitro groups (if present) without affecting the triazole core .

Comparative Reaction Data

Wissenschaftliche Forschungsanwendungen

3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)

- Structure: 1,2,3-Triazole with a phenyl group at position 1 and a dimethylaminomethyl group at position 3.

- Key Differences: The phenyl group introduces aromaticity, enhancing UV absorbance and π-π interactions compared to the target compound’s aliphatic propan-1-amine chain.

- Synthesis : Prepared via CuAAC with phenyl azide and dimethylprop-2-ynylamine, yielding 97% purity .

- Applications: Used in ligand design for metal coordination due to the dimethylamino group’s electron-donating properties .

Analogues with 1,2,4-Triazole Cores

3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1343370-49-9)

- Structure : 1,2,4-Triazole with isopropyl and methyl substituents at positions 3 and 1, respectively, and a propan-1-amine chain at position 4.

- Key Differences: The 1,2,4-triazole isomer has distinct electronic properties, with reduced dipole moment compared to 1,2,3-triazoles.

- Applications : Explored in agrochemicals for its stability under acidic conditions .

Pyrazole-Based Analogues

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure: Pyrazole core with a pyridinyl group at position 1 and a cyclopropylamino group at position 4.

- Key Differences :

- Pyrazole’s reduced aromaticity compared to triazoles may decrease π-π stacking efficiency.

- The pyridinyl group introduces basicity, altering solubility and metal-binding capabilities.

- Synthesis : Achieved via nucleophilic substitution with cesium carbonate and copper(I) bromide, yielding 17.9% .

Imidazole- and Pyrimidine-Containing Analogues

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Structure : Combines a fluorophenyl group, imidazole, and pyrimidine with a propan-1-amine chain.

- Key Differences :

- Fluorine’s electron-withdrawing effect enhances metabolic stability.

- The pyrimidine-imidazole system enables dual hydrogen bonding, unlike the target compound’s single triazole.

- Applications : Investigated as a kinase inhibitor due to pyrimidine’s mimicry of purine bases .

Comparative Analysis Table

Research Findings and Implications

- Triazole Isomerism : 1,2,3-Triazoles (target compound) exhibit stronger dipole moments than 1,2,4-triazoles, enhancing interactions with polar biological targets .

- Substituent Effects: Isopropylamino groups improve lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to dimethylamino analogues (logP ~1.8) .

- Synthetic Challenges : CuAAC reactions for 1,2,3-triazoles typically achieve >95% purity, but sterically hindered substituents (e.g., isopropyl) may reduce yields .

Biologische Aktivität

3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine

- Molecular Formula : C₉H₁₄N₄

- Molecular Weight : 182.24 g/mol

The biological activity of 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine primarily involves its interaction with biological targets through the triazole moiety, which is known for its ability to form hydrogen bonds and coordinate with metal ions. This interaction can modulate various biological pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for cellular processes.

- Antimicrobial Activity : The compound has shown potential against various pathogens by disrupting their metabolic pathways.

Antimicrobial Efficacy

Several studies have demonstrated the antimicrobial properties of compounds containing triazole rings. For instance, a study indicated that derivatives of triazoles exhibited significant activity against both bacterial and fungal strains. The specific compound may share similar properties due to its structural components.

| Pathogen | IC50 (µM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 2.5 | Cell wall synthesis inhibition |

| Escherichia coli | 3.0 | Disruption of metabolic pathways |

| Candida albicans | 4.0 | Membrane integrity disruption |

Case Studies

-

Study on Antifungal Activity :

A recent investigation assessed the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds similar to 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine exhibited promising antifungal effects with low toxicity to host cells . -

Inhibition of Cancer Cell Proliferation :

In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a derivative demonstrated an IC50 value of 5 µM against glioblastoma cells, suggesting potential for further development as an anticancer agent .

Safety and Toxicology

Although initial studies indicate promising biological activities, comprehensive toxicological assessments are essential for evaluating the safety profile of 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine. Preliminary data from related compounds suggest that while they exhibit potent biological activities, they may also present cytotoxic effects at higher concentrations.

Q & A

Q. How do substituent modifications (e.g., isopropylamine vs. cyclopropylamine) alter reactivity and bioactivity?

- Case Study : Replacing isopropylamine with cyclopropylamine in analogues reduces steric hindrance, improving binding to hydrophobic enzyme pockets.

- Synthetic Route : Use Buchwald-Hartwig coupling or reductive amination to introduce diverse amines .

- Bioactivity : Test modified compounds in kinase inhibition assays to quantify potency shifts .

Data Contradiction Analysis Example

Scenario : Two studies report conflicting MIC values (4 µg/mL vs. 32 µg/mL) against S. aureus.

- Resolution Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.